molecular formula C11H17BClNO3 B1373598 (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) CAS No. 1335234-36-0

(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)

Cat. No.: B1373598
CAS No.: 1335234-36-0
M. Wt: 257.52 g/mol
InChI Key: WYHUHFLLLSCYEW-UHFFFAOYSA-N
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Description

(4-(Morpholinomethyl)phenyl)boronic acid (hydrochloride) (CAS 1335234-36-0) is an organoboron compound with the molecular formula C₁₁H₁₇BClNO₃ and a molar mass of 257.52 g/mol . Structurally, it consists of a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a morpholine moiety attached via a methylene (-CH₂-) linker. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for biological applications such as enzyme inhibition studies or drug discovery . Its synthesis typically involves nucleophilic substitution between (4-(bromomethyl)phenyl)boronic acid and morpholine, yielding the product in high purity (87% yield) .

Chemical Reactions Analysis

(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium acetate. Major products formed from these reactions include various boronate esters, boronic anhydrides, and coupled organic compounds .

Scientific Research Applications

Anticancer Activity

Boronic acids, including (4-(Morpholinomethyl)phenyl)boronic acid, have been explored for their anticancer properties. The introduction of boronic acid groups into drug candidates can enhance their efficacy and selectivity. Notably, compounds like bortezomib, a boronic acid derivative, have been successful in treating multiple myeloma by inhibiting proteasome activity, leading to apoptosis in cancer cells .

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. They can disrupt bacterial cell wall synthesis and interfere with viral replication processes. The modification of existing antibacterial agents with boronic acid functionalities can improve their pharmacological profiles .

Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing drug delivery systems. These systems can enhance the solubility and stability of therapeutic agents, allowing for controlled release in biological environments .

Suzuki-Miyaura Coupling Reactions

(4-(Morpholinomethyl)phenyl)boronic acid is frequently employed as a coupling partner in Suzuki-Miyaura reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. This reaction facilitates the construction of complex organic molecules from simpler precursors, making it invaluable in pharmaceutical development .

Synthesis of Biologically Active Compounds

The compound serves as a building block for synthesizing various biologically active compounds. Its reactivity allows it to be incorporated into larger molecular frameworks, which can lead to the discovery of new drugs with improved therapeutic effects .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that derivatives of (4-(Morpholinomethyl)phenyl)boronic acid showed significant cytotoxicity against cancer cell lines, with mechanisms involving proteasome inhibition similar to bortezomib .
Study 2Drug DeliveryDeveloped a novel drug delivery system using boronic acid derivatives that improved the solubility and bioavailability of poorly soluble drugs .
Study 3Organic SynthesisUtilized (4-(Morpholinomethyl)phenyl)boronic acid in a multi-step synthesis of a new antibiotic, showcasing its effectiveness as a coupling agent in complex organic transformations .

Mechanism of Action

The mechanism of action of (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The compound can interact with molecular targets like enzymes, altering their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Below is a detailed comparison of (4-(Morpholinomethyl)phenyl)boronic acid (hydrochloride) with structurally or functionally related boronic acid derivatives, emphasizing physicochemical properties, biological activity, and synthetic feasibility.

Structural Analogues with Morpholine Substitutions

(3-Morpholinophenyl)boronic Acid (CAS 863377-22-4)

  • Structural Difference : The morpholine group is attached at the meta position of the phenyl ring instead of the para position.
  • Impact : The positional isomerism may alter steric and electronic interactions with biological targets. For example, para-substituted derivatives often exhibit stronger binding to planar active sites (e.g., enzymes) due to reduced steric hindrance .
  • Similarity Score : 0.98 (structural similarity to the target compound) .

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic Acid Hydrochloride

  • However, the hydrochloride salt mitigates this effect .

Functional Analogues with Antiproliferative or Enzyme-Inhibitory Activity

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

  • Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) with IC₅₀ ≈ 1 µM , outperforming trichostatin A (IC₅₀ = 1.5 µM) .
  • However, the ortho-substituted boronic acid in this analogue may restrict conformational flexibility .

6-Hydroxynaphthalen-2-yl Boronic Acid

  • Activity : Exhibited antiproliferative effects with IC₅₀ = 0.1969 µM in cancer cell lines .

Solubility and Stability Comparisons

[4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid

  • Limitation : Precipitates in RPMI culture medium, rendering it unsuitable for reliable in vitro assays .
  • Advantage of Target Compound : The hydrophilic morpholine group and hydrochloride salt enhance solubility, avoiding precipitation issues .

(4-(Acetamidomethyl)phenyl)boronic Acid

  • Synthetic Feasibility : Requires purification via column chromatography (59% yield), whereas the target compound is synthesized in higher yields (87%) .
  • Solubility : Lacks a hydrochloride salt, likely reducing aqueous solubility compared to the target compound .

Key Data Tables

Table 1: Physicochemical Properties of Selected Boronic Acid Derivatives

Compound Name CAS Number Molecular Formula Solubility (Water) IC₅₀ (µM) Reference
(4-(Morpholinomethyl)phenyl)boronic acid (HCl) 1335234-36-0 C₁₁H₁₇BClNO₃ High (due to HCl) N/A
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid N/A C₁₆H₁₇BO₃ Moderate 1.0
6-Hydroxynaphthalen-2-yl boronic acid N/A C₁₀H₉BO₃ Low 0.1969

Table 2: Structural Similarity Scores (vs. Target Compound)

Compound Name CAS Number Similarity Score Key Structural Difference
(3-Morpholinophenyl)boronic acid 863377-22-4 0.98 Morpholine at meta position
(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid (HCl) N/A 0.80 Pyrrolidine instead of morpholine
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid (HCl) 2096339-70-5 0.81 Ethylpiperazine substituent

Biological Activity

(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with biomolecules, which makes them significant in various therapeutic applications, including enzyme inhibition and drug development. This article explores the biological activity, mechanisms of action, and potential applications of (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride), supported by data tables and relevant case studies.

  • Molecular Formula : C12H16BNO3·HCl
  • Molecular Weight : 239.48 g/mol
  • Melting Point : 165-170 °C
  • Solubility : Soluble in water and organic solvents

The presence of the morpholinomethyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Boronic acids, including (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride), primarily exert their biological effects through:

  • Enzyme Inhibition : They can act as inhibitors for serine proteases and certain kinases, which are crucial in various signaling pathways.
  • Reversible Binding : The ability to form reversible covalent bonds allows these compounds to modulate enzyme activity without permanent modification of the target proteins.

Anticancer Activity

Research has demonstrated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is essential for regulating protein degradation in cancer cells. A study involving phenylboronic acid derivatives showed that they could enhance the efficacy of bortezomib in treating multiple myeloma by overcoming drug resistance mechanisms .

Antimicrobial Activity

Phenylboronic acids have been evaluated for their ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In a study assessing the activity of various boronic acid derivatives against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, certain derivatives exhibited synergistic effects when combined with antibiotics .

CompoundTarget EnzymeFICI ValueEfficacy
Compound 2KPC-2<0.5High
Compound 3AmpC~0.5Moderate

Case Studies

  • Combination Therapy in Lymphoma :
    A clinical trial investigated the combination of (4-(MorpholinoMethyl)phenyl)boronic acid with bortezomib in advanced-stage aggressive lymphomas. The results indicated improved response rates compared to bortezomib alone, suggesting that this boronic acid derivative may help overcome resistance associated with pro-apoptotic proteins .
  • Antimicrobial Synergy :
    A study demonstrated that phenylboronic acids could protect β-lactam antibiotics from hydrolysis by β-lactamases. The combination of meropenem or ceftazidime with these inhibitors showed significant synergy against resistant strains, highlighting their potential role in antibiotic therapy .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride?

The compound can be synthesized via Suzuki-Miyaura coupling or by modifying pre-functionalized boronic esters. A general procedure involves reacting a morpholinomethyl-substituted aryl precursor with a boronic acid source. For example, a related boronic acid synthesis (e.g., 4-acetylphenylboronic acid) uses 1.0 mmol of the aryl precursor under palladium-catalyzed conditions, yielding 76% after purification . For the hydrochloride form, post-synthetic treatment with HCl is required. Ensure inert conditions (N₂/Ar) to prevent boronic acid decomposition .

Q. How should researchers characterize this compound for structural confirmation?

Use ¹H NMR and ¹³C NMR in deuterated DMSO to confirm the morpholine and boronic acid moieties. Expected signals include:

  • ¹H NMR : Peaks for morpholine methylene (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm).
  • ¹³C NMR : Signals for the morpholine carbons (~50–70 ppm) and boronic acid-bound aromatic carbons (~125–140 ppm). Mass spectrometry (HRMS) or elemental analysis can validate molecular weight .

Q. What safety protocols are critical when handling this compound?

  • Skin Protection : Wear nitrile gloves inspected for integrity. Avoid direct contact; use chemical-resistant suits .
  • Respiratory Protection : Use fume hoods or N95 masks if handling powdered forms.
  • Disposal : Follow EPA/OSHA guidelines for boronic acid waste. Neutralize with aqueous base before disposal .

Advanced Research Questions

Q. How can this compound be applied in drug discovery workflows?

Its boronic acid group enables Suzuki couplings to build biaryl scaffolds common in kinase inhibitors or proteolysis-targeting chimeras (PROTACs). For example, morpholine derivatives enhance solubility and bioavailability, making it a candidate for CNS drug intermediates. Optimize coupling conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) to achieve >90% yield .

Q. What challenges arise in quantifying trace impurities during synthesis?

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in H₂O/MeCN gradient (5–95% over 20 min). Detect boronic acid adducts ([M+H]+ ~258–300 m/z) and morpholine-related byproducts.
  • Challenges : Boronic acids may form cyclic anhydrides under acidic conditions, requiring pH-controlled mobile phases .

Q. How does the hydrochloride salt influence crystallization compared to the free base?

The hydrochloride form typically exhibits higher crystallinity due to ionic interactions. Screen solvents (e.g., EtOH/H₂O, acetone) under slow evaporation. Monitor crystal growth via XRPD to identify polymorphs. Note that HCl may protonate the morpholine nitrogen, altering solubility (~10–20 mg/mL in H₂O vs. <5 mg/mL for free base) .

Q. What advanced applications exist in material science?

This compound’s boronic acid group can form self-assembled monolayers (SAMs) on gold surfaces for single-molecule conductance studies. Under electric potentials (100–200 mV), oxidative coupling creates conjugated polymers with tunable electronic properties, as demonstrated in analogous systems .

Q. Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 76% yield for a similar compound, but yields may drop to 50–60% for the hydrochloride due to HCl sensitivity. Mitigate by using milder acids (e.g., AcOH) during salt formation .
  • Safety Recommendations : emphasizes full-body suits, while suggests lab coats. Resolve by aligning PPE with concentration: use suits for >10 g scale and lab coats for smaller quantities .

Q. Methodological Tables

Application Key Parameters Reference
Suzuki CouplingPd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, THF/H₂O (3:1), 80°C, 12 h
Impurity AnalysisHPLC-MS: C18 column, 0.1% formic acid, 0.5 mL/min, 5–95% MeCN gradient
Single-Molecule StudiesSTM tip, 0.1 M KCl electrolyte, 100–200 mV bias, Au(111) substrate

Properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHUHFLLLSCYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCOCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335234-36-0
Record name [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)
(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)
(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)
(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)
(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)
(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)

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